Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Overview
Description
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then treated with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum
Biological Activity
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the pyrrolopyrimidine class of compounds, which are known for their significant biological activities. The synthesis of this compound typically involves cyclocondensation reactions, where ethyl isocyanoacetate reacts with pyrrole derivatives under specific conditions. A notable method is the flow synthesis technique that enhances efficiency and yield .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 29 to 59 µM against HepG2 liver cancer cells, indicating potential as anticancer agents . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Compounds within the pyrrolo[1,2-c]pyrimidine family have also been investigated for antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in various studies. Pyrrolopyrimidine derivatives are known to modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | Halogenated derivative | Enhanced reactivity due to bromine substitution |
Pyrrolo[1,2-c]pyrimidin-3-one | Oxygen-containing derivative | Exhibits different biological activity patterns |
5-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid | Methylated derivative | Potentially altered solubility and bioavailability |
These modifications can enhance solubility, bioavailability, and overall pharmacological efficacy.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug development:
- Cytotoxicity Studies : A study reported that a derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established drugs like sunitinib. This suggests a promising avenue for further development in cancer therapy .
- Mechanistic Investigations : Research into the mechanisms of action revealed that certain derivatives induce apoptosis through caspase activation and modulation of apoptotic pathways. This highlights their potential as lead compounds in oncology .
- Antimicrobial Research : this compound has shown promise against bacterial pathogens in preliminary tests, warranting further investigation into its use as an antimicrobial agent .
Properties
IUPAC Name |
ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBOVOPFBPEEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376956 | |
Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107407-80-7 | |
Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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